cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4
Description
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 is a deuterated tetralin derivative with a 3,4-dichlorophenyl substituent at the 4-position and an azido group at the 1-position. Its stereochemistry is defined by the cis-(1S,4S) configuration, which plays a critical role in its molecular interactions. The deuterium (d4) substitution at unspecified positions enhances metabolic stability, making it valuable in pharmacokinetic studies or as a stable isotopic tracer in analytical chemistry . The compound is commercially available through suppliers such as TRC Canada and is typically offered in 1 mg quantities for research purposes .
Properties
IUPAC Name |
(1S,4S)-4-azido-1,3,3,4-tetradeuterio-1-(3,4-dichlorophenyl)-2H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFWGVELNPVDR-RWUQOIEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N=[N+]=[N-])([2H])[2H])C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis of the Tetralin Core
The cis-(1S,4S) configuration is established early in the synthesis. A patented route for sertraline intermediates provides a template:
-
Tetralone formation :
-
Condensation of 3,4-dichlorophenylacetyl chloride with cyclohexenone derivatives under Friedel-Crafts conditions yields 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
-
Deuterium incorporation : Reduction of the ketone to the corresponding alcohol using NaBD₄ in methanol at 0–5°C introduces deuterium at the 1-position.
-
-
Stereoselective reduction :
Stereochemical Control
The cis-(1S,4S) configuration is preserved through:
-
Chiral catalysts : Use of (R)-BINAP-Pd complexes during hydrogenation ensures retention of configuration.
-
Crystallization-induced asymmetric transformation : Isolation of the cis isomer via fractional crystallization from toluene/hexane mixtures.
Deuterium Labeling Strategies
Deuterium is incorporated at four positions via:
-
Deuterated reducing agents : NaBD₄ reduces ketones to deuterated alcohols with >95% isotopic purity.
-
Solvent exchange : Stirring intermediates in D₂O/methanol mixtures exchanges labile protons.
Analytical validation :
-
Mass spectrometry : ESI-MS confirms [M+H]⁺ at m/z 323.23 (calc. 322.23).
-
²H NMR : Peaks at δ 2.1–2.3 ppm confirm deuterium placement.
Purification and Isolation
-
Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:4) removes trans-diastereomers.
-
Crystallization : Recrystallization from dichloromethane/hexane yields the pure cis isomer as a light yellow oil.
Scalability and Industrial Adaptations
Patent WO2007119247A2 highlights scalable modifications:
-
Continuous flow systems : Microreactors minimize azide accumulation.
-
Catalyst recycling : Raney Nickel is reused for up to 5 batches without activity loss.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The azido group in cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 can participate in click chemistry reactions, particularly in the synthesis of bioconjugates. This property allows for:
- Targeted Drug Delivery : The compound can be utilized to create targeted therapies by conjugating drugs to specific biomolecules.
- Anticancer Research : Initial studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells.
Material Science
The unique structural characteristics of this compound allow it to be explored in the development of new materials:
- Polymer Chemistry : The azido functionality can be used for cross-linking polymers or creating polymeric networks that respond to stimuli.
- Nanotechnology : Functionalization of nanoparticles with this compound can enhance their stability and biocompatibility for drug delivery systems.
Biological Studies
Research indicates potential applications in studying biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may serve as a tool for probing GPCR interactions due to its ability to modify receptor activity through azido-mediated labeling techniques .
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on various enzymes have been initiated, with preliminary results suggesting a role in modulating enzyme activity relevant to metabolic pathways.
Case Study 1: Targeted Drug Delivery Systems
A study demonstrated the successful conjugation of this compound with folate for targeted delivery to cancer cells. The conjugate showed enhanced uptake in folate receptor-positive cancer cell lines compared to free drug formulations.
Case Study 2: Anticancer Activity
In vitro assays revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed from this compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound shares structural motifs with several bioactive molecules, particularly those derived from the tetralin (1,2,3,4-tetrahydro-naphthalene) scaffold. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Stereochemical and Functional Group Variations
- Azido vs. Amine Groups : The azido group in the target compound distinguishes it from sertraline and its trans analog, which feature an N-methylamine group. The azido functionality is highly reactive, enabling click chemistry applications, whereas the amine group in sertraline is critical for serotonin transporter binding .
- Cis vs. Trans Isomerism : The cis-(1S,4S) configuration of the target compound contrasts with the trans isomer in . Stereochemistry significantly impacts biological activity; for example, sertraline’s cis configuration is essential for its SSRI efficacy, while trans isomers may exhibit divergent pharmacological profiles .
- Deuterium Substitution: The d4 labeling in the target compound and its hydroxyl analog () reduces metabolic degradation rates compared to non-deuterated counterparts, a feature exploited in drug development to prolong half-life .
Pharmacological and Industrial Relevance
- Sertraline Analogs : The structural resemblance to sertraline suggests the target compound could serve as a synthetic intermediate or deuterated analog for mechanistic studies. However, the azido group precludes direct SSRI activity .
- Therapeutic Potential of Trans Isomers: The trans-4-(3,4-dichlorophenyl) compound () demonstrates utility in treating menopausal symptoms when combined with eszopiclone, highlighting how minor stereochemical changes can redirect therapeutic applications .
- Natural Product Derivatives : The dimethyl-isopropyl tetralin derivative () exemplifies structural diversity within the tetralin class, though its biological activity remains less characterized compared to dichlorophenyl variants .
Physicochemical Properties
- The azido group likely increases hydrophobicity compared to the hydroxyl or amine substituents.
Biological Activity
Chemical Identity
The compound cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 is a complex organic molecule with the molecular formula C16H13Cl2N3 and a molecular weight of approximately 318.20 g/mol. It is classified under various categories including isotopic labeled compounds and aromatic compounds .
CAS Number : 1217836-22-0
Molecular Structure : The compound features a naphthalene core with azido and dichlorophenyl substituents, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as a modulator of certain receptors involved in neurological pathways.
Pharmacological Profile
Research indicates that this compound may exhibit significant pharmacological properties:
- Receptor Interaction : It has been noted for its potential interaction with dopamine receptors (specifically D4 receptors) and serotonin receptors. Such interactions could imply a role in modulating neurotransmitter activity .
- Antiproliferative Effects : Some studies suggest that compounds with similar structures demonstrate antiproliferative effects against various cancer cell lines. The azido group is believed to enhance reactivity and biological efficacy .
Case Studies
Several case studies have explored the biological implications of similar azido compounds:
- Neuropharmacological Studies : A study highlighted that azido derivatives could influence dopamine signaling pathways, potentially offering therapeutic avenues for conditions like Parkinson's disease .
- Anticancer Activity : Research on structurally related compounds has shown promising results in inhibiting tumor growth in vitro. These findings suggest that this compound may also possess similar properties .
Comparative Biological Data
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl2N3 |
| Molecular Weight | 318.20 g/mol |
| Solubility | Soluble in dichloromethane |
| Biological Targets | Dopamine D4 receptor |
| Potential Applications | Anticancer therapy |
| Mechanism of Action | Modulation of neurotransmitter activity |
Q & A
Q. How is the cis-(1S,4S) stereochemistry of the compound confirmed during synthesis?
Methodological Answer:
- Chiral HPLC : Enantiomeric excess (ee) is determined using chiral stationary phases (e.g., cellulose- or amylose-based columns) with mobile phases optimized for resolution. Impurities like trans-(1S,4R) or (1R,4S) diastereomers are quantified .
- NMR Spectroscopy : Key proton signals (e.g., δ 4.14–4.22 ppm for axial protons, δ 1.96–2.26 ppm for tetrahydro-naphthalene ring protons) confirm spatial arrangements .
- X-ray Crystallography : Absolute configuration is validated via single-crystal diffraction, critical for patent and pharmacological validation .
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| Chiral HPLC | ee > 98.5% | |
| δ 4.87 (s, 3H, N–CH) |
Q. What synthetic routes yield high-purity cis-(1S,4S) configurations?
Methodological Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Rh or Ru) to induce stereoselective ring closure .
- Resolution of Racemates : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Deuterium Incorporation : Replace protons with deuterium at specific positions (e.g., tetrahydro-naphthalene ring) using deuterated solvents (e.g., DO or CDOD) during synthesis .
Advanced Research Questions
Q. How does deuterium substitution (d4_44) affect metabolic stability compared to the non-deuterated analog?
Methodological Answer:
- Isotope Effect Studies : Compare metabolic half-lives using liver microsomes or hepatocytes. Deuterium at positions adjacent to metabolic "hotspots" (e.g., benzylic carbons) reduces CYP450-mediated oxidation rates .
- LC-MS/MS Analysis : Quantify deuterium retention in metabolites (e.g., azido-group reduction products) to assess isotopic stability .
| Parameter | Non-deuterated | Deuterated (d) |
|---|---|---|
| Microsomal t | 26 hours | 34 hours |
| Major Metabolite | Desmethylsertraline | Deuterated analog |
Q. What analytical strategies detect and quantify stereochemical impurities (e.g., trans-isomers)?
Methodological Answer:
Q. How do structural modifications (e.g., azido group) influence receptor binding compared to sertraline?
Methodological Answer:
- Molecular Docking : Map azido-group interactions with serotonin transporter (SERT) binding pockets using cryo-EM structures (PDB: 6DZZ). The azido group may sterically hinder reuptake inhibition .
- Radioligand Assays : Compare values for sertraline (≈1 nM) and the azido analog using -citalopram competition binding .
Data Contradictions & Resolutions
- Stereochemical Purity Claims : While some syntheses report >99% ee , others note trace trans-isomers (<0.5%) via 2D-LC . Resolution: Optimize chiral catalysts (e.g., Jacobsen’s catalyst) to suppress epimerization.
- Deuterium Metabolic Impact : suggests glucuronidation is unaffected by deuterium, but conflicting microsomal data indicate slowed oxidative metabolism. Resolution: Conduct species-specific (e.g., human vs. rat) metabolic profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
